P-Methoxystilbene

描述

P-Methoxystilbene is a stilbenoid.

作用机制

Target of Action

P-Methoxystilbene, a natural analogue of resveratrol, has been reported to be active against multiple targets associated with chronic disorders . The primary targets of this compound include inflammatory mediators (e.g., COX-1/2, iNOS, TNF), transcription factors (e.g., NF-κB, β-catenin, STAT3, PPAR-γ), cell cycle regulatory genes (e.g., cyclins, CDKs, p53), angiogenic genes (e.g., VEGF, MMPs, ICAM-1), apoptotic genes (e.g., survivin, Bcl-2, Bcl-X L), antioxidant enzymes (e.g., SOD, CAT, HO-1), and protein kinases (e.g., AKT, PI3K, JNK) .

Mode of Action

This compound interacts with its targets to inhibit cancer cell proliferation, induce cell cycle arrest, decrease metastasis, reduce angiogenesis, and increase apoptosis . It also inhibits the inflammatory response in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophages .

Biochemical Pathways

This compound affects several biochemical pathways. It modulates NF-κB, MAPK, and JAK/STAT pathways, reducing the transcription of inflammatory factors . It also interferes with the complement system . The compound’s action results in the maintenance of homeostatic conditions .

Pharmacokinetics

The pharmacokinetics of this compound has been examined using various techniques . The compound is rapidly distributed and eliminated from the body . The absolute oral bioavailability of this compound is calculated to be 0.03% . Methylation of resveratrol, such as in this compound, results in enhanced bioavailability and bioactivity .

Result of Action

The molecular and cellular effects of this compound’s action include improved cancer cell proliferation inhibition, induction of cell cycle arrest, decreased metastasis, reduced angiogenesis, and increased apoptosis . It also significantly reduces LPS-induced nitric oxide release by inhibiting the inducible nitric oxide synthase mRNA expression .

Action Environment

The mode of application of stilbenes, such as this compound, is important to their absorption and curative effects . For example, in animal models of autoinflammatory diseases, topical and microemulsion gel methods have been seen to enhance the absorption and curative effects of stilbenes .

生化分析

Biochemical Properties

P-Methoxystilbene interacts with various enzymes, proteins, and other biomolecules. It modulates key biochemical pathways such as NF-κB, MAPK, and JAK/STAT . These interactions reduce the transcription of inflammatory factors, helping to maintain homeostatic conditions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the growth of human myeloid leukemia cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It modulates key biochemical pathways such as NF-κB, MAPK, and JAK/STAT, which are involved in inflammation and cellular stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been shown to have a sevenfold increase in water solubility and maintains more than 73% of the stilbene after three months . This suggests that this compound has good stability and minimal degradation over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Specific details about the threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is synthesized by plants as a secondary metabolite to protect against insects and microbes

Transport and Distribution

This compound is transported and distributed within cells and tissues. It exhibits better bioavailability than resveratrol, making it more easily transported into cells and more resistant to degradation

生物活性

P-Methoxystilbene, a derivative of stilbene, has garnered attention in recent years for its potential biological activities, particularly in the context of cancer treatment and cell signaling modulation. This article explores the compound's biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

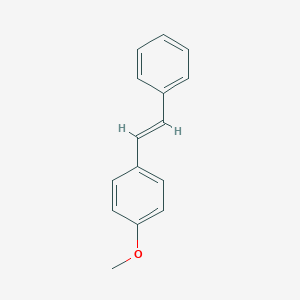

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group (-OCH₃) attached to one of the phenyl rings in the stilbene structure. Its molecular formula is , and its structure can be represented as follows:

Mechanisms of Biological Activity

Research has indicated that this compound exhibits several biological activities, including:

- Cytotoxicity : Studies have shown that methoxy stilbenes can induce apoptosis in cancer cell lines. For instance, this compound has been compared with other methoxy derivatives in terms of cytotoxic effects on human leukemia cells (HL-60 and THP-1). The compound demonstrated significant cytotoxicity, particularly at higher concentrations, leading to cell cycle arrest and increased apoptosis markers such as p53 and Bax levels .

- Inhibition of Cancer Cell Proliferation : this compound has been evaluated for its effects on various cancer cell lines. For example, it has shown selective inhibition of human colorectal tumor cells (SW480) while sparing non-tumor cells (IEC18), suggesting a targeted anticancer effect . The compound's ability to induce S-phase accumulation in these cells further supports its role as an antitumor agent.

- Modulation of Signaling Pathways : The compound has been identified as a potent inhibitor of the NF-κB signaling pathway, which plays a critical role in inflammation and cancer progression. Studies indicate that this compound can inhibit firefly luciferase activity in a non-competitive manner, suggesting its potential use in modulating gene expression related to cancer .

Cytotoxicity Studies

A comparative study evaluated the cytotoxic effects of various methoxy stilbenes on HL-60 and THP-1 cells. The results are summarized in Table 1:

| Compound | IC50 (HL-60) | IC50 (THP-1) |

|---|---|---|

| This compound | 25 µM | 50 µM |

| Resveratrol | 30 µM | 60 µM |

| 3,4,4'-trimethoxystilbene | 15 µM | 40 µM |

The data indicate that this compound exhibits lower cytotoxicity compared to some analogs but retains significant activity against leukemia cells.

Cell Cycle Analysis

Flow cytometry was employed to analyze the effects of this compound on cell cycle distribution. The findings revealed that treatment with the compound led to an increase in cells arrested at the G2/M phase, indicating a potential mechanism for its anticancer activity .

Case Studies

- Breast Cancer Research : A study investigated the effects of this compound on MCF7 breast cancer cells. The results showed that treatment reduced estradiol levels and inhibited aromatase activity (IC50 ~ 85 µM), suggesting potential applications in hormone-dependent cancers .

- Colorectal Cancer : In another investigation involving SW480 cells, this compound demonstrated significant inhibition of cell proliferation. The presence of hydroxyl and methoxy groups was found to be crucial for its efficacy .

科学研究应用

Anticancer Properties

P-Methoxystilbene has been studied for its anticancer properties, particularly against breast cancer cell lines. Research indicates that it can reduce cell viability in a dose-dependent manner. For instance, in MCF7 and MDA-MB-231 breast cancer cells, treatment with this compound resulted in significant cytotoxicity, with IC₅₀ values reported at approximately 16 µM for MCF7 cells and 10 µM for MDA-MB-231 cells .

Metabolic Effects

Research has indicated that methoxy-stilbenes, including this compound, may possess lipid-lowering properties. In animal models, these compounds have shown potential in reducing glucose uptake and improving metabolic profiles, suggesting applications in metabolic disorders such as diabetes .

Cytotoxicity Studies

A study evaluating the cytotoxic effects of various methoxy-stilbenes found that this compound exhibited significant cytotoxicity across different cancer cell lines. The study highlighted its effectiveness against ovarian cancer cells (SKOV-3) and pancreatic cancer cells (PSN-1), with IC₅₀ values ranging from 24.9 to 260 µM depending on the specific compound and concentration tested .

| Compound | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | MCF7 | 16 |

| This compound | MDA-MB-231 | 10 |

| This compound | SKOV-3 | Varies |

| Other Stilbenes | PSN-1 | 24.9 |

Mechanistic Insights

Further investigations into the mechanisms by which this compound exerts its effects revealed that it activates the aryl hydrocarbon receptor (AhR), leading to the induction of CYP1A genes in human hepatoma cells. This pathway is significant as it links environmental toxins to metabolic processes and potential therapeutic targets for liver-related diseases .

属性

IUPAC Name |

1-methoxy-4-[(E)-2-phenylethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-16-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-12H,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYXLYCDZKRCAD-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142-15-0, 1694-19-5 | |

| Record name | 1-Methoxy-4-(2-phenylethenyl)-benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001142150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-Methoxystilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149956 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxystilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-methoxystilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methoxystilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHOXY-4-(2-PHENYLETHENYL)-BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EL148B7HG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does p-methoxystilbene react in the presence of alkaline hydrogen peroxide, and how does this relate to lignin degradation?

A1: [] this compound, a model compound for lignin, reacts with hydrogen peroxide under alkaline conditions through a nucleophilic displacement mechanism. The presence of the electron-donating methoxy group enhances the reactivity. This reaction proceeds faster at lower pH values (within the alkaline range) due to the higher concentration of undissociated hydrogen peroxide, which acts as the nucleophile. This interaction leads to the oxidative breakdown of this compound, providing insights into the degradation pathways of lignin, a complex polymer found in plant cell walls. You can find more details in this research article: [] The Reaction of Alkaline Hydrogen Peroxide with Lignin Model Dimers. Part 4: Substituted Stilbenes and Undissociated Hydrogen Peroxide.

Q2: Can this compound be used as a starting material for the synthesis of more complex molecules?

A2: [] Yes, this compound can serve as a building block for synthesizing benzylisoquinolines, aporphines, and isopavines. This is achieved through a photoamination reaction where this compound reacts with various amines in the presence of dicyanobenzene as a photosensitizer. Subsequent treatment with boron trifluoride or trifluoromethanesulfonic acid induces cyclization, forming the desired heterocyclic compounds. For more information on this synthesis, please refer to: [] Application of Photoamination to Synthesis of Benzylisoquinolines, Aporphins, and Isopavines.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。